3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine
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Overview
Description
3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine is a chemical compound that belongs to the class of piperidines. It is structurally related to fentanyl and is often referred to as a fentanyl analogue. This compound is known for its potent opioid effects and is used in various scientific research applications, particularly in the study of opioid receptors and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine typically involves the modification of the fentanyl precursor 4-anilino-N-phenethylpiperidine (4-ANPP). The synthetic route includes the following steps:
Formation of 4-ANPP: This is achieved by reacting aniline with phenethyl bromide in the presence of a base.
Methylation: The 4-ANPP is then methylated using methyl iodide to introduce the methyl group at the 3-position of the piperidine ring.
Final Product Formation: The resulting compound is then reacted with phenylmagnesium bromide to form this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phenyl or piperidine groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines under basic conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidines or phenyl derivatives
Scientific Research Applications
3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine is widely used in scientific research due to its potent opioid properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogues.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Used in the development of new opioid analgesics and in forensic science for the identification of illicit substances .
Mechanism of Action
The mechanism of action of 3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine involves its binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the intracellular concentration of cyclic AMP. This cascade of events ultimately leads to analgesia, sedation, and euphoria .
Comparison with Similar Compounds
3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine is similar to other fentanyl analogues such as:
Fentanyl: Known for its potent analgesic properties but has a different substitution pattern on the piperidine ring.
Carfentanil: Much more potent than fentanyl and used primarily in veterinary medicine.
Alfentanil: Shorter duration of action compared to fentanyl and used in surgical anesthesia
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for research and development in the field of opioid analgesics .
Properties
CAS No. |
144480-31-9 |
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Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-methyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C20H26N2/c1-17-16-22(14-12-18-8-4-2-5-9-18)15-13-20(17)21-19-10-6-3-7-11-19/h2-11,17,20-21H,12-16H2,1H3 |
InChI Key |
JQELYMOBBRDROY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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